Nilvadipine-d3
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Overview
Description
Nilvadipine-d3 is a deuterated form of Nilvadipine, a calcium channel blocker used primarily for the treatment of hypertension and chronic major cerebral artery occlusion . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nilvadipine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nilvadipine involves several key steps:
Reaction with Hydroxylamine Hydrochloride: The intermediate is reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtering to obtain a third intermediate.
Dehydration: The final intermediate is dehydrated in an alkaline environment to obtain Nilvadipine.
Industrial Production Methods
The industrial production of Nilvadipine follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and to produce high-purity Nilvadipine suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Nilvadipine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Nilvadipine-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nilvadipine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Nilvadipine.
Drug Development: Used in the development of new drugs and formulations by providing insights into the drug’s behavior in biological systems.
Disease Research: Researching the effects of Nilvadipine on diseases such as Alzheimer’s disease and hypertension.
Mechanism of Action
Nilvadipine-d3 exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Comparison with Similar Compounds
Nilvadipine-d3 is similar to other dihydropyridines, including:
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide more detailed insights into the drug’s pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C19H19N3O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-O-propan-2-yl 3-O-(trideuteriomethyl) 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3/i4D3 |
InChI Key |
FAIIFDPAEUKBEP-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C#N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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